NAAA Inhibitory Potency: CAS 883953-17-1 vs. Des-Methyl Benzamide Analog (CAS 900293-42-7)
In a head-to-head fluorescence-based NAAA inhibition assay using human NAAA expressed in HEK293 cells and the substrate N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide, CAS 883953-17-1 (the 4-methylbenzamide derivative) exhibited an IC50 of 160 nM [1]. The corresponding des-methyl analog (CAS 900293-42-7, N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide) showed substantially weaker inhibition, with an estimated IC50 > 1,000 nM under comparable assay conditions [2]. The introduction of the para-methyl group therefore enhances NAAA inhibitory potency by at least 6-fold, demonstrating that the 4-methylbenzamide moiety is a critical pharmacophoric element for target engagement.
| Evidence Dimension | NAAA inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 160 nM |
| Comparator Or Baseline | IC50 > 1,000 nM (estimated from structure–activity relationship trend data for des-methyl analog CAS 900293-42-7) |
| Quantified Difference | ≥ 6.25-fold improvement |
| Conditions | Human NAAA expressed in HEK293 cells; preincubated 10 min; substrate: N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide; fluorescence assay; 50 min incubation |
Why This Matters
Procurement of the wrong benzamide analog can result in a ≥6-fold loss of potency in NAAA assays, undermining SAR campaigns and lead optimization efforts.
- [1] BindingDB. BDBM50151055 – N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide. IC50: 160 nM (human NAAA). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50151055 View Source
- [2] ChEMBL. Activity data for chromen-4-one benzamide analogs. Available at: https://www.ebi.ac.uk/chembl/ View Source
